

C12-200 Lipid Nanoparticles: An In Vitro and In Vivo Performance Comparison

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Compound of Interest

Compound Name: **C12-200**

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A comprehensive guide for researchers and drug development professionals on the correlation of in vitro and in vivo performance of **C12-200**-based lipid nanoparticles (LNPs) for nucleic acid delivery.

This guide provides an objective comparison of **C12-200** LNPs with other commonly used ionizable lipids, supported by experimental data. It delves into the physicochemical characteristics, in vitro transfection efficiencies, and in vivo biodistribution and efficacy, offering a clear perspective on their performance. Detailed experimental methodologies and visual workflows are included to facilitate understanding and replication.

Physicochemical Characterization: A Comparative Overview

The fundamental properties of LNPs are critical determinants of their in vitro and in vivo behavior. **C12-200** LNPs consistently exhibit characteristics suitable for systemic nucleic acid delivery.

Property	C12-200	SM-102	ALC-0315	MC3	Reference
Particle Size (nm)	70 - 85	85 - 100	85 - 100	85 - 100	[1]
Polydispersity Index (PDI)	< 0.2	< 0.2	< 0.2	< 0.2	[1]
Zeta Potential (mV)	Near neutral	Near neutral	Near neutral	Near neutral	[1]
Encapsulation Efficiency (%)	> 90%	> 90%	> 90%	> 90%	[1]
Apparent pKa	~6.0	~6.0	~6.0	~6.0	[2]

In Vitro Performance: Cell Line Dependent Transfection

The in vitro transfection efficiency of **C12-200** LNP has been evaluated in various cell lines, often in comparison to other leading ionizable lipids. While effective, its performance can be cell-type specific and is often surpassed by other lipids in vitro.

Cell Line	C12-200	SM-102	ALC-0315	MC3	Outcome	Reference
HEK293	Lower expression	Highest expression	Moderate expression	Lower expression	SM-102 showed significantly higher luciferase expression.	[1]
HeLa	Lower expression	Highest expression	Moderate expression	Lower expression	SM-102 consistently demonstrated the highest protein expression.	[1]
THP-1	Lower expression	Highest expression	Moderate expression	Lower expression	SM-102 exhibited the most robust expression in this immune cell line.	[1]

It is important to note that in vitro performance does not always directly correlate with in vivo efficacy.[3][4]

In Vivo Biodistribution and Efficacy: Predominant Liver Tropism

In vivo studies consistently demonstrate that **C12-200** LNPs primarily target the liver for mRNA delivery and subsequent protein expression.[5][6][7][8][9] This makes them a valuable tool for therapies targeting liver-related diseases.

Animal Model	Cargo	Primary Organ of Expression	Secondary Organs	Key Findings	Reference
Mice	Luciferase mRNA	Liver	Spleen, Pancreas	C12-200 LNPs mediate greater delivery to the liver compared to some other formulations.	[5][8]
Mice	Factor VII siRNA	Liver	-	Effectively reduced factor VII serum levels.	[8]
Mice	Human Erythropoietin (EPO) mRNA	Liver	-	Increased serum EPO levels.	[8]
Mice	barcoded mRNA	Liver	Spleen	Enhanced mRNA delivery to the liver and spleen was observed with increased C12- 200:mRNA ratios.	[10]

Interestingly, while in vitro studies showed SM-102 to be superior, in vivo results indicate that ALC-0315 and SM-102 based LNPs achieve significantly higher protein expression than MC3 and **C12-200** based LNPs.^[4] However, when formulated as vaccines, all four LNP types elicited strong immune responses with no significant differences among them.^[4]

Experimental Protocols

A generalized workflow for the formulation and characterization of **C12-200** LNPs is presented below. Specific molar ratios and process parameters can be optimized based on the nucleic acid cargo and intended application.

LNP Formulation (Microfluidic Mixing)

- Preparation of Lipid Stock Solution: Dissolve **C12-200**, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at a specific molar ratio.[3][10] [11] Common molar ratios include 50:38.5:1.5:10 (ionizable lipid:cholesterol:PEG-lipid:helper lipid).[3]
- Preparation of Aqueous Phase: Dilute the nucleic acid (mRNA, siRNA, etc.) in a low pH buffer, such as a 10 mM citrate buffer (pH 3.0), to ensure the ionization of **C12-200**.[11]
- Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- Dialysis: The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.[11]
- Sterile Filtration: The dialyzed LNP solution is passed through a 0.22 μ m filter for sterilization.[11]

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